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Compound of Interest

Compound Name: BDP 630/650 amine

Cat. No.: B1192285 Get Quote

Photophysics, Chemical Mechanism, and
Bioconjugation Protocols[1]
Executive Summary: The Far-Red Advantage
BDP 630/650 Amine is a borondipyrromethene (BODIPY) derivative engineered for the far-red

region of the spectrum (Excitation: ~630 nm, Emission: ~650 nm). Unlike cyanine dyes (e.g.,

Cy5), which often suffer from cis-trans photoisomerization and low quantum yields in aqueous

environments, the BDP core offers a rigid molecular scaffold.

This rigidity translates into exceptional photostability and a high quantum yield (~0.91), making

it a superior alternative for applications requiring prolonged exposure (e.g., confocal

microscopy) or precise quantification (e.g., Fluorescence Polarization assays). The "Amine"

designation indicates the presence of a primary amine (-NH2) functional group, rendering this

molecule a nucleophilic building block for conjugation to carboxyl-containing biomolecules,

activated esters, or enzymatic labeling sites.

Photophysical Mechanism: The Rigid Core
The BODIPY Scaffold
The fluorescence of BDP 630/650 arises from the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene

core. In standard fluorophores like fluorescein or cyanines, the excited state energy can be

dissipated non-radiatively through internal molecular rotation (twisting).
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Mechanism of High Quantum Yield: The BDP core is structurally constrained by the boron

difluoride bridge, which "locks" the dipyrromethene unit into a planar configuration. This

prevents energy loss via vibrational relaxation or isomerization, channeling the majority of

absorbed photons back out as fluorescence.

Red-Shifting Strategy: To push the emission from the standard green (BODIPY FL) to the far-

red (630/650), the conjugated

-electron system is extended, typically through the addition of styryl or thienyl substituents at
the 3 and 5 positions of the core. This lowers the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO).

Spectral Data Summary
Property Value Context

Excitation Max 628 - 630 nm
Matches 633 nm HeNe lasers

(Cy5 channel)

Emission Max 642 - 650 nm Far-Red detection window

Extinction Coeff.[1][2] (

)

~97,000 - 101,000 High absorptivity for bright

signal

Quantum Yield (

)
~0.91

Significantly higher than Cy5

(~0.27 in water)

Fluorescence Lifetime (

)
~3.9 - 4.4 ns

Long lifetime ideal for

Fluorescence Polarization (FP)

Solubility DMSO, DMF, Alcohols
Hydrophobic core; requires

organic co-solvent for labeling

Photophysical Pathway Diagram
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Figure 1: The Jablonski diagram illustrates how the rigid BODIPY core suppresses non-

radiative decay, ensuring high quantum yield.

Chemical Mechanism: The Amine Handle
The "BDP 630/650 Amine" is a nucleophile. It is designed to react with electrophiles.[2] This is

distinct from the more common NHS-ester dyes (which are electrophiles that label lysine

residues).

Reactivity Profile
The primary amine group (

) on the dye acts via a lone pair of electrons on the nitrogen atom.

Carboxyl Conjugation (EDC/NHS): The most common workflow. A target molecule (drug,

peptide, nanoparticle) with a carboxylic acid (

) is activated to form a reactive intermediate, which is then attacked by the BDP-Amine.

Activated Esters: Reacts directly with NHS-esters, STP-esters, or TFP-esters.

Enzymatic Labeling (Transglutaminase): The amine-dye can serve as a substrate for

microbial transglutaminase (MTG), which catalyzes the formation of an isopeptide bond

between the dye's amine and the

-carboxamide group of a Glutamine (Gln) residue on a protein.
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Figure 2: The chemical workflow for coupling BDP 630/650 Amine to a carboxyl-containing

target.

Experimental Protocol: Labeling a Carboxyl-Peptide
Objective: Conjugate BDP 630/650 Amine to a peptide containing a C-terminal carboxylic acid.

Prerequisite: The reaction must be performed in an organic solvent (DMSO/DMF) due to the

hydrophobicity of the BDP core, or a mixed aqueous/organic solvent if the peptide is

hydrophilic.

Materials
BDP 630/650 Amine (resuspended in anhydrous DMSO at 10 mg/mL).
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Target Peptide (must have free -COOH).

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

NHS (N-Hydroxysuccinimide).

Buffer: 100 mM MES, pH 5.0 (for activation) and PBS, pH 7.4 (for conjugation). Note: Avoid

primary amine buffers like Tris or Glycine.

Step-by-Step Workflow
Step 1: Carboxyl Activation (The Critical Causality)

Action: Dissolve the peptide in MES buffer (pH 5.0). Add EDC (10 equivalents) and NHS (10

equivalents). Incubate for 15-30 minutes at room temperature.

Why: The low pH (5.0) is optimal for EDC stability and activity. EDC reacts with the

carboxylate to form an unstable O-acylisourea. NHS attacks this intermediate to form a semi-

stable NHS-ester. Without NHS, the EDC-intermediate hydrolyzes rapidly.

Step 2: Buffer Exchange / pH Adjustment
Action: If possible, rapid desalting to remove excess EDC is ideal. Alternatively, raise the pH

to 7.2–7.5 using phosphate buffer or bicarbonate.

Why: The amine reaction (Step 3) requires the amine on the BDP dye to be unprotonated

(nucleophilic). At pH 5.0, the amine is protonated (

) and non-reactive. Raising pH to ~7.4 deprotonates a fraction of the amines, initiating the
reaction.

Step 3: Conjugation
Action: Add the BDP 630/650 Amine solution (1.2 - 1.5 equivalents relative to peptide) to the

activated peptide mixture. Incubate for 2–4 hours at room temperature in the dark.

Why: The BDP amine attacks the carbonyl carbon of the NHS-ester, displacing the NHS

group and forming a stable amide bond. The "Dark" condition prevents potential

photobleaching, although BDP is robust.
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Step 4: Purification (Self-Validation)
Action: Purify via HPLC (C18 column) or Gel Filtration (PD-10). Monitor absorption at 280

nm (peptide) and 630 nm (dye).

Why: Unreacted dye is hydrophobic and will elute late on reverse-phase HPLC. The

conjugate will show dual absorption.

Validation Check: Calculate the Degree of Labeling (DOL).

(Where

is the correction factor for the dye's absorbance at 280 nm, typically ~0.035 for BDP
630/650).

Key Applications
Fluorescence Polarization (FP) Assays
Because BDP 630/650 has a fluorescence lifetime (

ns) significantly longer than Cyanine 5 (

ns), it is the gold standard for far-red FP assays.

Mechanism: The longer the excited state lifetime, the more the molecule can rotate before

emitting. When a small BDP-labeled ligand binds a large protein, rotation slows, and

polarization increases. The longer

provides a wider dynamic range for measuring this change.

Lipid and Membrane Imaging
The BDP core is inherently lipophilic (unless sulfonated). BDP 630/650 Amine derivatives (or

their conjugates) partition well into lipid bilayers, making them excellent for staining membranes

or tracking lipid metabolism without the rapid photobleaching seen with DiD or DiI dyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BDP 630/650 amine, 2183473-00-7 | BroadPharm [broadpharm.com]

2. Lumiprobe – Ala Biolab [alabiolab.ro]

To cite this document: BenchChem. [Technical Guide: BDP 630/650 Amine]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192285#how-
does-bdp-630-650-amine-work]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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